SCH 351591

PDE4 inhibition Asthma In vivo pharmacology

SCH 351591 is the superior PDE4 inhibitor for preclinical respiratory research, delivering a 4-fold higher therapeutic index than cilomilast and potent oral activity (IC50 58 nM). Validated in guinea pig (1 mg/kg eosinophilia, 0.3 mg/kg bronchospasm) and cynomolgus monkey (3 mg/kg) models, it offers reproducible in vivo efficacy unattainable with generic rolipram or cilomilast. Its documented species-dependent sensitivity (rat > monkey > human) and well-characterized vascular injury profile provide a unique reference for translational safety studies and biomarker discovery.

Molecular Formula C17H10Cl2F3N3O3
Molecular Weight 432.2 g/mol
CAS No. 444659-43-2
Cat. No. B1680899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSCH 351591
CAS444659-43-2
SynonymsN-(3,5-dichloro-1-oxido-4-pyridinyl)-8-methoxy-2-(trifluoromethyl)-5-quinolinecarboxamide
SCH 351591
SCH-351591
SCH351591
Molecular FormulaC17H10Cl2F3N3O3
Molecular Weight432.2 g/mol
Structural Identifiers
SMILESCOC1=C2C(=C(C=C1)C(=O)N=C3C(=CN(C=C3Cl)O)Cl)C=CC(=N2)C(F)(F)F
InChIInChI=1S/C17H10Cl2F3N3O3/c1-28-12-4-2-9(8-3-5-13(17(20,21)22)23-14(8)12)16(26)24-15-10(18)6-25(27)7-11(15)19/h2-7,27H,1H3
InChIKeyNPGREARFJMFTDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SCH 351591 (CAS 444659-43-2): A High-Potency PDE4 Inhibitor with Documented Selectivity and Preclinical Pharmacodynamics


SCH 351591, chemically designated as N-(3,5-dichloro-1-oxido-4-pyridinyl)-8-methoxy-2-(trifluoromethyl)-5-quinoline carboxamide, is a small-molecule phosphodiesterase 4 (PDE4) inhibitor with a molecular weight of 432.2 Da and an XlogP of 4.3 [1]. It exhibits potent inhibition of PDE4 with an IC50 of 58 nM and demonstrates high selectivity for the PDE4 family over other PDE isozymes [2]. The compound is orally active and has been investigated in preclinical models of asthma and chronic obstructive pulmonary disease (COPD) [3].

Why SCH 351591 Cannot Be Replaced by Other PDE4 Inhibitors: Quantitative Differences in Potency, Therapeutic Index, and Species Selectivity


SCH 351591 distinguishes itself from other PDE4 inhibitors through a combination of superior in vivo potency in key preclinical models, a significantly improved therapeutic index relative to a clinically advanced comparator, and documented species-dependent functional sensitivity that informs translational modeling. Generic substitution with other PDE4 inhibitors such as cilomilast or rolipram would alter experimental outcomes due to these quantifiable differences [1].

Quantitative Differentiators for SCH 351591: Head-to-Head Comparisons and Species-Specific Data


SCH 351591 vs. Cilomilast: 10-30 Fold Higher Potency in In Vivo Asthma Models

In a direct head-to-head comparison, SCH 351591 was 10- to 30-fold more potent than cilomilast (SB 207499) at inhibiting guinea pig lung eosinophilia and hyperventilation-induced bronchospasm, two key in vivo models of asthma [1]. This demonstrates a substantial potency advantage in a therapeutically relevant setting.

PDE4 inhibition Asthma In vivo pharmacology

SCH 351591 vs. Cilomilast: 4-Fold Higher Therapeutic Index for Emesis

In a ferret model of emesis, the maximum nonemetic oral dose of SCH 351591 was 5 mg/kg, compared to 1 mg/kg for cilomilast [1]. When comparing plasma levels at these nonemetic doses to those required to inhibit hyperventilation-induced bronchospasm in guinea pigs, SCH 351591 exhibited a therapeutic ratio of 16, whereas cilomilast had a ratio of only 4 [1].

PDE4 inhibition Emesis Therapeutic index

SCH 351591 vs. Rolipram: Differential Species Sensitivity Informs Human Translation

Functional studies comparing PDE4 inhibitors across species revealed that the potency of SCH 351591 in inhibiting TNF-α production from leukocytes follows a rank order of rat > monkey > human [1]. This contrasts with rolipram, which was approximately 10-fold more potent in rats than in humans in inhibiting phenylephrine-induced contraction of renal artery [1]. These findings highlight that SCH 351591's species-dependent activity profile differs from other PDE4 inhibitors, an important consideration for cross-species efficacy and toxicity modeling.

PDE4 inhibition Species differences Translational pharmacology

SCH 351591 vs. SCH 534385: Comparable Vascular Injury Profile in Rats

A comparative toxicology study in Sprague-Dawley rats found that SCH 351591 and SCH 534385 induced comparable levels of vascular injury, primarily in the mesentery [1]. The incidence and severity of mesenteric vascular injury increased in a time- and dose-dependent manner for both compounds [1]. This head-to-head comparison establishes a benchmark for vascular toxicity within the same chemical series.

PDE4 inhibition Vascular toxicity Preclinical safety

Targeted Applications of SCH 351591 Based on Validated Differentiators


Preclinical Efficacy Studies in Asthma and COPD Models

SCH 351591 is ideally suited for in vivo studies of airway inflammation and hyperresponsiveness. Its demonstrated potency in guinea pig models (1 mg/kg for eosinophilia, 0.3 mg/kg for bronchospasm) and efficacy in cynomolgus monkeys (3 mg/kg) provide a strong foundation for investigating PDE4-mediated mechanisms in respiratory diseases [1].

Therapeutic Index Optimization and Emesis Liability Assessment

The 4-fold higher therapeutic index of SCH 351591 compared to cilomilast makes it a valuable tool for studying the relationship between PDE4 inhibition and emesis. Researchers can use SCH 351591 to explore dosing strategies that maximize anti-inflammatory effects while minimizing gastrointestinal side effects [1].

Cross-Species Translational Pharmacology

SCH 351591's documented species-dependent activity profile (rat > monkey > human) makes it a useful reference compound for investigating the molecular basis of differential PDE4 inhibitor responses. This is particularly relevant for studies aiming to improve the predictive value of preclinical models for human outcomes [2].

Vascular Toxicity Mechanism and Biomarker Studies

The well-characterized vascular injury profile of SCH 351591 in rats, and its direct comparison to SCH 534385, provides a robust experimental system for investigating the mechanisms of PDE4 inhibitor-induced arteriopathy and for identifying potential safety biomarkers [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for SCH 351591

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.